molecular formula C10H10N2S B085482 N-(2-Thienylmethyl)pyridin-2-amine CAS No. 140-19-2

N-(2-Thienylmethyl)pyridin-2-amine

Cat. No. B085482
CAS RN: 140-19-2
M. Wt: 190.27 g/mol
InChI Key: SQJPDAQZMOQYLY-UHFFFAOYSA-N
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Description

N-(2-Thienylmethyl)pyridin-2-amine, also known as TMP, is a heterocyclic compound that is widely studied for its potential applications in both organic synthesis and medicinal chemistry. It has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Tautomerism and Electron Distribution

The study of similar pyridine derivatives, such as N‐(pyridin‐2‐yl)thiazol‐2‐amine, reveals dynamic tautomerism and divalent N(I) character. These compounds exhibit a competition between different groups to accommodate a tautomeric hydrogen, showing significant electron donating properties. Such characteristics are crucial for designing molecules with specific electronic and structural features for catalysis or material science applications (Bhatia, Malkhede, & Bharatam, 2013).

Synthetic Methodologies

In synthetic chemistry, the amination of pyridines, including the synthesis of 2-aminopyridines, is a critical reaction. A general and efficient method for 2-amination of pyridines and quinolines was developed, demonstrating high yields and excellent selectivity. This technique is fundamental for modifying pyridine derivatives to create new compounds for pharmaceuticals and materials science (Yin et al., 2007).

Catalysis and Polymerization

Group 10 metal aminopyridinato complexes have been synthesized and applied in catalysis, including aryl-Cl activation and hydrosilane polymerization. These complexes demonstrate the versatility of pyridine derivatives in facilitating various chemical transformations, indicating potential applications in creating new materials and catalytic processes (Deeken et al., 2006).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJPDAQZMOQYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161208
Record name N-(2-Thienylmethyl)pyridin-2-amine
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Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Thienylmethyl)pyridin-2-amine

CAS RN

140-19-2
Record name N-(2-Thienylmethyl)-2-pyridinamine
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Record name 2-(2-Thenylamino)pyridine
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Record name 2-(2-Thenylamino)pyridine
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Record name N-(2-Thienylmethyl)pyridin-2-amine
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Record name N-(2-thienylmethyl)pyridin-2-amine
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Record name 2-(2-THENYLAMINO)PYRIDINE
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